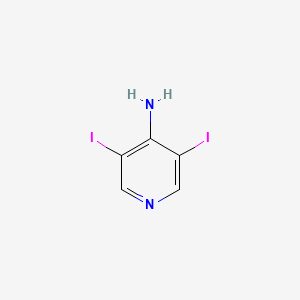

4-Amino-3,5-diiodopyridine

Descripción

Significance and Context within Halogenated Pyridine (B92270) Chemistry

Halogenated pyridines are a critical class of intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. arkat-usa.org The identity and position of the halogen atoms on the pyridine ring significantly influence the compound's reactivity and potential applications. Within this class, iodinated pyridines are particularly significant due to the high reactivity of the carbon-iodine bond. The iodine atom serves as an excellent leaving group in nucleophilic substitution reactions and is highly effective in participating in metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings.

The compound 4-Amino-3,5-diiodopyridine is a prime example of a polyhalogenated pyridine that serves as a versatile synthetic building block. worktribe.com Its utility is often compared to its brominated analog, 4-Amino-3,5-dibromopyridine. While both are important intermediates, the diiodo- derivative offers enhanced reactivity in certain synthetic transformations due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond. This compound can be converted into other important pyridine intermediates, such as 3,5-dibromo-4-iodopyridine, highlighting its role in creating a diverse range of substituted pyridines. arkat-usa.orgresearchgate.net The amino group at the 4-position, being an electron-donating group, influences the electronic properties of the pyridine ring, which can direct the regioselectivity of further chemical modifications.

Historical Perspective on the Research of Polyiodinated Pyridines

The study of polyhalogenated pyridines is rooted in the broader history of heterocyclic chemistry, which gained significant momentum in the mid-20th century. Early research focused on the synthesis and functionalization of the pyridine ring. The development of methods to introduce multiple halogen atoms was a key advancement.

The synthesis of aminopyridines was a foundational step, with methods like the Chichibabin amination, which involves the reaction of pyridine with sodium amide, becoming standard. epa.gov Following the successful synthesis of aminopyridines, research efforts turned towards their further functionalization, including halogenation. Early methods for creating polyhalogenated pyridines often involved harsh conditions. For instance, the reaction of pyridine with bromine at 250°C, followed by hydrolysis, was found to yield 4-amino-3,5-dibromopyridine. rsc.org Similarly, the synthesis of 2-amino-3,5-dibromopyridine (B40352) could be achieved through the bromination of 2-aminopyridine, though this often produced a mixture of products. orgsyn.org

While specific historical accounts of the first synthesis of this compound are not extensively detailed, its development is part of the systematic exploration of polyhalogenated heterocycles. The challenges in achieving regioselectivity and purity in early nitration and halogenation reactions of aminopyridine derivatives spurred the development of more controlled synthetic protocols. The creation of polyiodinated pyridines represents a further refinement in this field, driven by the need for highly reactive intermediates for complex molecular synthesis. The ability to selectively introduce two iodine atoms onto the pyridine ring, as in this compound, provided chemists with a powerful tool for constructing intricate molecular architectures found in modern pharmaceuticals and materials science.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,5-diiodopyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4I2N2/c6-3-1-9-2-4(7)5(3)8/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDQGODHCQZZEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)I)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4I2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40654425 | |

| Record name | 3,5-Diiodopyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98136-86-8 | |

| Record name | 3,5-Diiodopyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3,5-diiodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Amino 3,5 Diiodopyridine

Established Synthetic Routes to the Core Structure

The primary and most conventional method for synthesizing 4-Amino-3,5-diiodopyridine involves the direct iodination of a 4-aminopyridine (B3432731) precursor.

Iodination of 4-Aminopyridine Precursors

The direct electrophilic iodination of 4-aminopyridine is the most common pathway to introduce iodine atoms onto the pyridine (B92270) ring. The electron-donating amino group at the C-4 position activates the ring, directing the electrophilic iodine to the ortho positions (C-3 and C-5). Various iodinating agents and reaction conditions have been explored to achieve this transformation.

Common iodinating agents include molecular iodine (I₂), N-iodosuccinimide (NIS), and iodine monochloride (ICl). The choice of reagent can significantly impact the reaction's efficiency and selectivity. For instance, the reaction of 4-aminopyridine with iodine often requires an oxidizing agent to generate the more electrophilic iodonium (B1229267) ion (I⁺).

Reaction Conditions and Optimization for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the solvent, temperature, reaction time, and the stoichiometry of the reagents.

Polar aprotic solvents like dimethylformamide (DMF) are frequently used. The reaction temperature can range from room temperature to elevated temperatures, often between 80-100°C, to drive the reaction to completion. Reaction times typically span from several hours to overnight, with monitoring by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the point of maximum conversion.

One established method involves the reaction of 4-aminopyridine with iodine and potassium iodide in the presence of an oxidizing agent like hydrogen peroxide in an aqueous medium at elevated temperatures. More recent approaches have utilized reagents like potassium 4-iodylbenzenesulfonate in acetonitrile (B52724) and aqueous sulfuric acid, reporting yields of approximately 78% with high purity.

| Parameter | Condition | Effect on Synthesis |

| Iodinating Agent | N-Iodosuccinimide (NIS), Iodine (I₂), Iodine Monochloride (ICl) | Influences reactivity and selectivity. |

| Solvent | Dimethylformamide (DMF), Acetonitrile, Water | Affects solubility of reactants and reaction rate. |

| Temperature | Room Temperature to 100°C | Higher temperatures can increase reaction rate but may also lead to side products. |

| Catalyst | Trifluoroacetic acid | Can enhance the rate of electrophilic substitution. |

| Reaction Time | 12-24 hours | Optimized to ensure complete reaction without degradation of the product. |

| This table summarizes key reaction conditions that are optimized for the synthesis of this compound. |

Novel and Advanced Synthetic Approaches

To overcome some of the limitations of traditional methods, such as long reaction times and the use of harsh reagents, researchers have been exploring more advanced synthetic strategies.

Microwave-Assisted Synthesis in 4-Amino-3,5-Dihalopyridine Preparation

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique has been successfully applied to the synthesis of 4-amino-3,5-dihalopyridines. researchgate.netlookchem.com By using microwave irradiation, reaction times can be significantly reduced from hours to minutes, often leading to improved yields and cleaner reaction profiles. For instance, the nucleophilic aromatic substitution of 3,4,5-trihalopyridines with amines can be efficiently carried out under microwave conditions to produce 4-amino-3,5-dihalopyridines. researchgate.net The use of computer-controlled microwave systems allows for precise control over reaction parameters, enhancing reproducibility. researchgate.net

Catalyst-Mediated Processes for Enhanced Efficiency

The use of catalysts can significantly enhance the efficiency and selectivity of the synthesis of substituted aminopyridines. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become a cornerstone of modern synthetic chemistry for forming carbon-nitrogen bonds. acs.org While direct iodination is more common for this compound, related catalyst-mediated halogenations and aminations of pyridine derivatives are well-documented. For instance, copper-catalyzed amination reactions provide an efficient method for synthesizing various aminopyridine derivatives under mild conditions. researchgate.net

Industrial Scale-Up Considerations and Continuous Flow Synthesis

The transition from laboratory-scale synthesis to industrial production presents several challenges, including reaction safety, cost-effectiveness, and scalability. For the synthesis of this compound, careful consideration of these factors is necessary.

One promising approach for industrial scale-up is the use of continuous flow reactors. nih.gov Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and process control. This technology can lead to higher yields and purity, as well as a reduction in waste and production costs. The development of continuous flow methods for the synthesis of aminopyridines and related heterocycles is an active area of research. nih.gov For example, a patent describes a one-step synthesis of 4-aminopyridine from 4-cyanopyridine (B195900) using a catalyst in a continuous process, highlighting the potential for streamlined industrial production. google.com

Chemical Reactivity and Derivatization of 4 Amino 3,5 Diiodopyridine

Role as a Versatile Synthetic Building Block

4-Amino-3,5-diiodopyridine is a highly functionalized heterocyclic compound that serves as a valuable and versatile building block in organic synthesis. Its utility stems from the presence of multiple reactive sites: two iodine atoms at positions 3 and 5, and an amino group at position 4 of the pyridine (B92270) ring. This specific arrangement of an electron-donating amino group and two bulky, labile iodine atoms on the electron-deficient pyridine core imparts a unique chemical reactivity profile.

The two iodine atoms are excellent leaving groups in a variety of metal-catalyzed cross-coupling reactions, allowing for the sequential and selective formation of new carbon-carbon and carbon-heteroatom bonds. This makes the molecule an ideal scaffold for constructing complex molecular architectures. For instance, the differential reactivity of the C-I bonds can potentially be exploited for site-selective functionalization.

The amino group can be readily transformed into other functional groups or can direct the regioselectivity of certain reactions. Its presence also modulates the electronic properties of the pyridine ring, influencing the reactivity of the iodine substituents. The interplay between the amino group and the iodine atoms allows chemists to design synthetic routes to a wide array of substituted pyridine derivatives, which are core structures in many pharmaceuticals, agrochemicals, and materials. An analogous compound, 4-amino-3,5-dibromopyridine, is recognized as a crucial intermediate in the synthesis of natural products and other important pyridine intermediates. chemicalbook.com

Substitution Reactions Involving Iodine Atoms

The carbon-iodine bonds in this compound are the primary sites for elaboration of the molecular structure. The iodine atoms can be replaced through various substitution pathways, most notably via palladium-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation, and dihalogenated pyridines are common substrates. rsc.orgnih.gov The iodine atoms in this compound are highly susceptible to oxidative addition to a palladium(0) complex, initiating the catalytic cycle for reactions like the Suzuki and Sonogashira couplings.

Suzuki Coupling: This reaction involves the coupling of the diiodopyridine with an organoboron reagent, such as a boronic acid or ester, to form biaryl or substituted aryl-pyridine structures. Research on related dihalopyridines shows that such reactions are feasible and can sometimes be controlled to achieve mono- or di-substitution. rsc.org For example, studies on 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) demonstrated that the sequence and selectivity of substitution can be investigated by systematically varying the amount of the boronic acid. beilstein-journals.org While specific studies on this compound are not prevalent, the general mechanism involves the formation of a new carbon-carbon bond at the position of the iodine atom. The reaction typically requires a palladium catalyst, a base, and a suitable solvent. acs.org

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl halides. This method is highly effective for introducing alkynyl moieties onto the pyridine ring. Research on dihalogenated aminopyridines, such as 2-amino-3,5-diiodopyridine, has demonstrated the utility of double Sonogashira reactions to synthesize complex heterocyclic systems. mdpi.comresearchgate.net These reactions are typically catalyzed by a combination of a palladium complex and a copper(I) salt in the presence of a base. beilstein-journals.orgnih.gov The reaction with this compound would be expected to proceed similarly, allowing for the introduction of one or two alkyne groups, leading to valuable precursors for more complex molecules. rsc.orgbeilstein-journals.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Related Halogenated Pyridines

| Reaction Type | Halogenated Pyridine | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki | 3-Iodopyridin-4-amine | (2,6-Dichloropyridin-3-yl)boronic acid | Pd(PPh₃)₂Cl₂ / Na₂CO₃ | Bipyridine | ambeed.com |

| Sonogashira | 2-Amino-3,5-diiodopyridine | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Dialkynyl-aminopyridine | mdpi.comresearchgate.net |

| Sonogashira | 2-Chloro-5-iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ | Alkynyl-chloropyridine | beilstein-journals.org |

| Heck | 4-Amino-3,5-dibromopyridine | Ethyl acrylate | Palladium catalyst | Cinnamate derivative |

Nucleophilic aromatic substitution (SNAr) on aryl halides typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. pressbooks.pub The 4-amino group in this compound is electron-donating, which generally disfavors a classical SNAr mechanism.

However, the inherent electron deficiency of the pyridine ring itself can facilitate nucleophilic attack under certain conditions. For related compounds like 4-amino-3-chloropyridine, the chlorine atom can be displaced by nucleophiles such as amines or alkoxides. It is possible that under forcing conditions (high temperature, strong nucleophiles), the iodine atoms of this compound could undergo substitution. Furthermore, unconventional substitution reactions, such as directed SNAr, have been observed where a directing group facilitates ortho-specific substitution even without a strong electron-withdrawing group on the aromatic ring. rsc.org

Transformations of the Amino Group

The exocyclic amino group at the C4 position is a key functional handle that can undergo a variety of chemical transformations, further enhancing the synthetic utility of the molecule.

The amino group can be chemically altered through oxidation. In related aminopyridine compounds, the amino group can be oxidized to form nitro or nitroso derivatives using appropriate oxidizing agents. Conversely, while the amino group itself is already in a reduced state, reactions involving reducing agents must consider the potential for reductive dehalogenation of the C-I bonds. Selective electrochemical reduction has been used to remove a halogen at the 5-position of 4-amino-3,5-dihalopicolinic acids, indicating the lability of the C-halogen bond under reductive conditions. google.com

The nitrogen lone pair of the amino group is nucleophilic and readily participates in acylation and alkylation reactions.

Acylation: The amino group can be easily acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides. chemrxiv.orglibretexts.org This transformation is often used as a protecting strategy or to introduce new functional moieties. Studies on various aminopyridines have shown this to be a general and high-yielding reaction. lookchem.com

Alkylation: Direct alkylation of the amino group can also be achieved, though it can sometimes lead to mixtures of mono- and di-alkylated products. Like acylation, this modifies the electronic and steric properties of the substituent at the 4-position. The nitrogen atom in the pyridine ring can also undergo alkylation, leading to pyridinium (B92312) salts, a common reaction for pyridine derivatives. researchgate.net

A significant transformation of the amino group involves its conversion to a diazonium salt. This is typically achieved by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium group is an excellent leaving group and can be substituted by a wide range of nucleophiles. For example, the diazotization of 3,5-dibromo-4-aminopyridine followed by treatment with iodide sources is a method to synthesize 3,5-dibromo-4-iodopyridine. google.com A similar strategy could theoretically be applied to this compound to replace the amino group with other functionalities, although this would lead to a tri-substituted halo-pyridine.

Table 2: Potential Transformations of the Amino Group in this compound

| Reaction Type | Reagent Example | Product Functional Group | Notes | Reference (Analogous) |

|---|---|---|---|---|

| Acylation | Acetyl chloride | Amide | Generally high yielding; can be used for protection. | lookchem.com |

| Alkylation | Methyl iodide | Alkylated amine | Potential for over-alkylation. | researchgate.net |

| Diazotization | NaNO₂, HCl | Diazonium salt | Highly versatile intermediate for substitution. | google.comsemanticscholar.org |

| Oxidation | Peroxy acids | Nitro group | Requires specific oxidizing agents. |

Multi-Substituted Pyridine Synthesis from this compound

The strategic placement of two iodine atoms flanking an amino group makes this compound a highly valuable and versatile precursor in the synthesis of complex, multi-substituted pyridine scaffolds. The iodine atoms at the 3- and 5-positions are susceptible to a variety of metal-catalyzed cross-coupling reactions, allowing for the sequential or simultaneous introduction of diverse functional groups. This reactivity is central to its application in building molecular architectures for medicinal chemistry and materials science.

Palladium-catalyzed reactions, such as the Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig couplings, are prominently utilized to derivatize this diiodinated pyridine core. The electron-donating nature of the amino group at the 4-position influences the reactivity of the C-I bonds, facilitating these transformations.

A significant application of this compound is in the synthesis of 2,3,5-trisubstituted azaindoles. Research has demonstrated a methodology employing a double Sonogashira coupling reaction. unl.ptnih.gov In this approach, this compound is reacted with terminal alkynes in the presence of a palladium-copper catalytic system, such as Pd(PPh₃)₄/CuI. unl.ptnih.gov This is followed by further synthetic transformations, including cyclization steps, to yield the final trisubstituted azaindole structures. unl.ptnih.gov For instance, a double Sonogashira coupling with an alkyne like trimethylsilylacetylene (B32187) (TMSA) can be performed, followed by the removal of the trimethylsilyl (B98337) protecting groups. nih.gov A subsequent Sonogashira reaction with an aryl iodide, followed by a Cacchi reaction, can then be used to construct the final complex azaindole ring system. unl.ptnih.gov

The Suzuki-Miyaura reaction is another powerful tool for creating C-C bonds at the 3- and 5-positions. This reaction involves coupling with various aryl or heteroaryl boronic acids or esters. rsc.orgbeilstein-journals.org This method has been used to synthesize 4-amino-3,5-diaryl-2,6-dimethylpyridine derivatives, highlighting the utility of this pathway for creating highly substituted pyridines. beilstein-journals.org The choice of catalyst and reaction conditions can be tailored to control the selectivity and yield of the desired products. beilstein-journals.orgwjarr.com

The table below summarizes key research findings on the synthesis of multi-substituted pyridines starting from this compound and related dihalopyridines, showcasing the versatility of cross-coupling strategies.

| Starting Material | Reaction Type | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| This compound | Double Sonogashira Coupling | Terminal alkyne, Pd(PPh₃)₄/CuI, Base (e.g., Cs₂CO₃ or CsF) | 2,3,5-Trisubstituted Azaindoles | unl.ptnih.gov |

| 3,4,5-Tribromo-2,6-dimethylpyridine | Suzuki-Miyaura Coupling | ortho-Substituted phenylboronic acids, Palladium catalyst | 3,4,5-Triarylated Pyridines | beilstein-journals.org |

| 2-Chloro-5-iodopyridine | Buchwald-Hartwig Amination | Ethyl 4-aminobenzoate, Pd(OAc)₂, rac-BINAP, Cs₂CO₃ | C-5 Arylamino Pyridines | orgsyn.org |

| 3-Iodopyridine | Buchwald-Hartwig Amination | Pyridin-3-amine, Phenylboronic ester (activator), Nickel or Palladium catalyst | N-(p-tolyl)pyridin-3-amine | nih.gov |

| 2-Amino-5-iodopyridine | Suzuki-Miyaura Coupling | Aryl boronic acids, Pd(PPh₃)₄, Na₂CO₃ | 7-Aryl-pyrido[1,2-a] unl.ptrsc.orgtriazin-4-ones | wjarr.com |

These examples underscore the importance of this compound as a key building block. The ability to perform selective and high-yielding cross-coupling reactions at the iodine-bearing positions provides a reliable and flexible route to a wide array of highly functionalized pyridine derivatives, which are often difficult to synthesize through other methods. nih.govrsc.org

Spectroscopic and Advanced Structural Elucidation of 4 Amino 3,5 Diiodopyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the molecular structure of 4-Amino-3,5-diiodopyridine by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei. While specific experimental data for this compound is limited, analysis of its structure and data from close analogs like 4-Amino-3,5-dichloropyridine allows for a detailed prediction of its spectral features.

The ¹H NMR spectrum is expected to be relatively simple, showing two key signals. The protons of the amino (-NH₂) group would appear as a broad singlet, with a chemical shift influenced by solvent and concentration. The two equivalent aromatic protons at the C2 and C6 positions of the pyridine (B92270) ring would produce a sharp singlet. Its chemical shift would be downfield due to the deshielding effect of the electronegative ring nitrogen, but influenced by the electron-donating amino group and the electron-withdrawing, bulky iodine atoms.

The ¹³C NMR spectrum would display three distinct signals corresponding to the three unique carbon environments in the symmetric molecule. The C4 carbon, bonded to the amino group, would appear at a specific chemical shift, while the C3 and C5 carbons, bonded to the iodine atoms, would show a signal significantly shifted due to the heavy atom effect of iodine. The C2 and C6 carbons, adjacent to the nitrogen, would give rise to the third signal. The precise chemical shifts are determined by the complex interplay of inductive and resonance effects of the amino and iodo substituents.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~8.0 - 8.5 | Singlet | H2, H6 |

| ¹H | Variable (broad) | Singlet | -NH₂ |

| ¹³C | ~150 - 155 | - | C2, C6 |

| ¹³C | ~145 - 150 | - | C4 |

| ¹³C | ~85 - 95 | - | C3, C5 |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to deduce its structure through analysis of its fragmentation patterns under ionization. The nominal molecular weight of the compound (C₅H₄I₂N₂) is 346 g/mol .

In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 346. A key feature would be the isotopic pattern resulting from the presence of two iodine atoms. The fragmentation of halogenated aromatic compounds is well-documented. A primary and highly probable fragmentation pathway for this compound would involve the sequential loss of the two iodine radicals (I•), which have a mass of 127 amu. This would lead to significant fragment ions at m/z 219 (M-I)⁺ and m/z 92 (M-2I)⁺.

Further fragmentation could involve the decomposition of the remaining aminopyridine structure. The pyridine ring is relatively stable, but can undergo characteristic cleavages, such as the loss of hydrogen cyanide (HCN), leading to smaller fragment ions. The stability of the pyridine ring suggests that fragments retaining this core structure will be prominent.

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 346 | [C₅H₄I₂N₂]⁺ | Molecular Ion (M⁺) |

| 219 | [C₅H₄IN₂]⁺ | Loss of I• from M⁺ |

| 127 | [I]⁺ | Iodine ion |

| 92 | [C₅H₄N₂]⁺ | Loss of second I• |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides detailed information on the functional groups and bonding within this compound. The spectra are characterized by vibrations of the amino group, the pyridine ring, and the carbon-iodine bonds.

The amino (-NH₂) group gives rise to characteristic stretching vibrations. Typically, two bands are observed in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches. The positions of these bands can indicate the extent of intermolecular hydrogen bonding in the solid state. An N-H bending (scissoring) vibration is expected around 1600-1650 cm⁻¹.

The pyridine ring has several characteristic vibrational modes. C=C and C=N stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. Ring breathing modes, which are often strong in Raman spectra, occur at lower frequencies. The C-I stretching vibrations are found in the far-infrared region, typically below 600 cm⁻¹, due to the heavy mass of the iodine atom. Analysis of these vibrational modes in related molecules like 4-amino-3,5-dichloro-2,6-difluoropyridine (B42884) confirms the assignments for substituted aminopyridines.

| Frequency Range (cm⁻¹) | Vibrational Mode | Spectroscopy Type |

|---|---|---|

| 3300 - 3500 | N-H Asymmetric & Symmetric Stretch | IR, Raman |

| 1600 - 1650 | N-H Bending (Scissoring) | IR |

| 1400 - 1600 | Pyridine Ring C=C, C=N Stretch | IR, Raman |

| ~1000 | Pyridine Ring Breathing | Raman (strong) |

| < 600 | C-I Stretch | IR, Raman |

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound has not been reported, a detailed single-crystal X-ray diffraction study of its close analog, 4-Amino-3,5-dichloropyridine, provides a robust model for its solid-state architecture. This analysis reveals critical details about the unit cell, molecular packing, and the non-covalent interactions that govern its supramolecular assembly.

The crystal structure of 4-Amino-3,5-dichloropyridine shows that it crystallizes with one molecule in the asymmetric unit. The molecules pack in a way that is heavily influenced by hydrogen bonding and other intermolecular forces, creating a stable, repeating three-dimensional lattice. The packing arrangement is dictated by a balance of attractive and repulsive forces to achieve an energetically favorable crystalline structure. It is anticipated that this compound would adopt a similar packing motif, though the larger size of the iodine atoms would lead to an increase in the unit cell volume.

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₄Cl₂N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.4267 (19) |

| b (Å) | 14.084 (3) |

| c (Å) | 10.900 (2) |

| β (°) | 91.953 (8) |

| Volume (ų) | 1292.9 (5) |

| Z (Molecules per unit cell) | 4 |

The dominant intermolecular interaction in the crystal structure of 4-Amino-3,5-dichloropyridine is a strong N-H···N hydrogen bond. This bond forms between the amino group (N-H donor) of one molecule and the pyridine ring nitrogen (acceptor) of an adjacent molecule. This interaction links the molecules into supramolecular chains extending through the crystal lattice.

In addition to this primary hydrogen bond, the crystal packing is stabilized by other interactions. Offset π–π stacking interactions occur between the aromatic pyridine rings of neighboring chains. Furthermore, halogen interactions, specifically halogen–π and Cl···H contacts, play a significant role in consolidating the structure. For this compound, the larger and more polarizable iodine atoms would be expected to form even stronger halogen bonds (C-I···N or C-I···π), which are a critical force in supramolecular chemistry. These interactions would likely lead to the formation of dimers or extended networks as the fundamental building blocks of the crystal.

Electronic Spectroscopy (UV-Vis) in Charge-Transfer and Halogen Bonding Studies

Electronic spectroscopy, specifically UV-Visible (UV-Vis) absorption spectroscopy, is used to study the electronic transitions within this compound. The spectrum is characterized by absorptions arising from π→π* transitions within the aromatic pyridine ring system. The position and intensity of these absorption bands are modulated by the substituents. The electron-donating amino group and the electron-withdrawing iodo groups both influence the energy of the molecular orbitals, typically causing a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyridine.

UV-Vis spectroscopy is also a powerful tool for studying intermolecular interactions. When this compound acts as a halogen bond donor (via its iodine atoms) to a Lewis basic acceptor, a new, lower-energy charge-transfer (CT) band can appear in the UV-Vis spectrum. The formation of such CT complexes, for instance between 4-aminopyridine (B3432731) and iodine, results in characteristic strong absorptions. The energy and intensity of this CT band provide quantitative information about the strength and nature of the halogen bonding interaction, making UV-Vis spectroscopy essential for probing these non-covalent forces in solution.

Computational Chemistry Investigations of 4 Amino 3,5 Diiodopyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for the detailed examination of electron distribution and its influence on molecular reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 4-Amino-3,5-diiodopyridine, DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and electrostatic potential. These calculations are instrumental in predicting the molecule's reactivity towards electrophiles and nucleophiles.

The presence of the electron-donating amino group (-NH2) at the 4-position and the electron-withdrawing iodine atoms at the 3 and 5-positions creates a unique electronic environment within the pyridine (B92270) ring. DFT studies can quantify the effects of these substituents on the aromatic system. The amino group increases the electron density of the ring, particularly at the ortho and para positions relative to itself. However, the bulky and electronegative iodine atoms significantly influence the charge distribution and steric accessibility of different sites on the ring.

Computational models using DFT can predict the regioselectivity of further chemical modifications. For instance, by calculating the Fukui functions or mapping the electrostatic potential, one can identify the most likely sites for electrophilic or nucleophilic attack. The nitrogen atom of the pyridine ring and the amino group are potential sites for protonation or coordination with metal ions, and DFT can provide insights into the relative basicity of these sites.

A key application of quantum chemical calculations is the prediction of spectroscopic properties, which can then be correlated with experimental data to validate both the computational model and the experimental structure. DFT methods can be used to calculate vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).

For this compound, calculated vibrational frequencies can be compared with experimental IR and Raman spectra to assign specific vibrational modes to the observed peaks. This correlation helps in the structural confirmation of the molecule. Similarly, computed ¹H and ¹³C NMR chemical shifts, after appropriate scaling, can be compared with experimental spectra to aid in the assignment of signals to specific atoms in the molecule.

Discrepancies between calculated and experimental spectra can often be explained by environmental effects, such as solvent interactions or crystal packing forces, which are not always fully accounted for in gas-phase calculations. By refining the computational model to include these effects, a better agreement with experimental data can be achieved, providing a more accurate representation of the molecule's behavior in a specific environment.

Molecular Dynamics Simulations of Conformational Landscape

While quantum chemical calculations provide detailed information about the electronic structure of a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations can reveal the accessible conformations of this compound and the energetic barriers between them.

The primary conformational flexibility in this compound arises from the rotation around the C-N bond of the amino group and potential puckering of the pyridine ring, although the latter is generally rigid. MD simulations can map the potential energy surface associated with the rotation of the amino group, identifying the most stable (lowest energy) conformations. These simulations can be performed in various environments, such as in the gas phase, in different solvents, or in a biological system, to understand how the conformational preferences are influenced by the surroundings. nih.gov

Understanding the conformational landscape is crucial as different conformers can exhibit different reactivities and intermolecular interaction patterns. For instance, the orientation of the amino group's lone pair and N-H bonds can affect its hydrogen bonding capabilities.

Theoretical Analysis of Halogen Bonding Interactions

The iodine atoms in this compound are capable of forming halogen bonds, which are non-covalent interactions between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site. acs.org Theoretical analysis is essential for characterizing the strength, directionality, and nature of these interactions.

Computational methods can be used to model the interaction of this compound with various halogen bond acceptors, such as Lewis bases containing oxygen, nitrogen, or sulfur atoms. acs.org By calculating the interaction energies and analyzing the geometry of the resulting complexes, the strength and preferred orientation of the halogen bonds can be determined. The σ-hole on the iodine atoms is a region of positive electrostatic potential located along the extension of the C-I covalent bond, making it an attractive site for interaction with electron-rich species. tuni.fi

The strength of the halogen bond generally increases with the polarizability of the halogen atom, following the trend F < Cl < Br < I. nih.gov Therefore, the iodine atoms in this compound are expected to form relatively strong halogen bonds. Theoretical studies can also employ methods like the Quantum Theory of Atoms in Molecules (QTAIM) to analyze the electron density topology of the halogen-bonded complexes, providing further insight into the nature of the interaction. researchgate.net The ability of this compound to act as a halogen bond donor is a key feature that can influence its crystal packing and its interactions with biological macromolecules.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Amino-3-iodopyridine (B1302334) |

| 4-Amino-3,5-dichloropyridine |

Applications of 4 Amino 3,5 Diiodopyridine in Medicinal Chemistry

Development as a Precursor for Biologically Active Molecules

The utility of 4-Amino-3,5-diiodopyridine as a synthetic intermediate is well-recognized. The iodine atoms are excellent leaving groups, facilitating participation in numerous metal-catalyzed cross-coupling reactions that are fundamental to modern organic synthesis. This allows for the introduction of a wide array of functional groups, leading to the construction of complex molecular architectures with potential therapeutic applications.

Synthesis of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives

Imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines are important classes of nitrogen-containing heterocycles, known for a range of biological activities, including antiviral, antibacterial, and anticancer properties. researchgate.net The synthesis of these fused heterocyclic systems often begins with substituted diaminopyridines. researchgate.netnih.gov

While direct synthesis examples starting from this compound are not extensively detailed in the cited literature, its structural analog, 4-amino-3-iodopyridine (B1302334), has demonstrated high reactivity in C-N coupling reactions, achieving an 85% yield in one studied case. nih.gov This suggests that this compound could serve as a valuable starting material for creating di-substituted aminopyridines, which are precursors to the imidazopyridine core. The general synthetic routes often involve the condensation of a diaminopyridine with reagents like carboxylic acids or aldehydes to form the fused imidazole (B134444) ring. nih.gov The high reactivity of the C-I bonds in this compound makes it a promising candidate for elaboration into the necessary diaminopyridine precursors required for these syntheses.

Role in the Preparation of Chromenopyridines

Chromenopyridines are a structurally diverse class of compounds that have garnered significant interest due to their wide range of biological activities, including antimicrobial, antiviral, and cytotoxic effects. nih.gov The synthesis of these fused systems can be achieved through various methods, often involving the condensation of aminopyridines with chromone-based starting materials. nih.govmdpi.com

One notable synthetic route involves a hetero-Diels-Alder reaction. For instance, the analog 2-amino-3,5-dibromopyridine (B40352) has been successfully used in a one-pot, two-step process to generate chromeno[3,2-c]pyridines. nih.gov This process begins with the condensation of the aminopyridine with a 3-formyl chromone, followed by a microwave-assisted cycloaddition. Given the similar reactivity of halogenated aminopyridines, this compound is a plausible substrate for analogous transformations, potentially offering different reactivity profiles or yields in the synthesis of novel chromenopyridine derivatives.

Exploration of Anticancer Activities

The pyridine (B92270) motif is a privileged structure in the design of kinase inhibitors and other anticancer agents. mdpi.com Derivatives synthesized from this compound are being explored for their potential in oncology, particularly in the context of targeted therapies like PARP inhibition.

PARP Inhibitor Research and Mechanism of Action

Poly(ADP-ribose) polymerase (PARP) enzymes, especially PARP-1, are critical for repairing single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. nih.gov PARP inhibitors are a class of anticancer drugs that function through two primary mechanisms:

Catalytic Inhibition : PARP inhibitors contain a nicotinamide moiety that competes with the natural substrate (NAD+) for binding to the catalytic domain of PARP. This blocks the synthesis of poly(ADP-ribose) chains, which are necessary to recruit other DNA repair proteins to the site of damage. nih.gov

PARP Trapping : A more cytotoxic mechanism involves the inhibitor trapping the PARP enzyme on the DNA at the site of a break. When the replication fork encounters this trapped PARP-DNA complex, it can lead to the formation of a more severe double-strand break (DSB).

In cancer cells with mutations in BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DSBs is deficient. The accumulation of DSBs caused by PARP inhibitors in these HR-deficient cells cannot be effectively repaired, leading to cell death through a concept known as synthetic lethality. nih.gov While specific PARP inhibitors directly synthesized from this compound are not identified in the provided research, the general structural features of many inhibitors include an aromatic ring and a carboxamide moiety, making halogenated pyridines like it valuable starting points for inhibitor design. nih.gov

Enhancement of Chemotherapeutic Efficacy

The principle of synthetic lethality allows PARP inhibitors to selectively target cancer cells with BRCA mutations while sparing normal cells where the homologous recombination repair pathway is intact. This targeted approach enhances the efficacy of cancer treatment and can be combined with other chemotherapies. By preventing the repair of single-strand breaks, PARP inhibitors can potentiate the DNA-damaging effects of traditional chemotherapeutic agents and radiation, leading to increased cancer cell death. The development of novel PARP inhibitors from precursors like this compound could lead to new therapeutic options that exploit this vulnerability in certain cancers. nih.gov

Investigation of Antimicrobial and Antiviral Properties

Pyridine-containing compounds and their fused heterocyclic derivatives are known to exhibit a broad spectrum of antimicrobial and antiviral activities. mdpi.comnih.gov The functionalization of the this compound core can lead to derivatives with significant biological potential.

Derivatives such as imidazo[4,5-b]pyridines have been shown to possess antibacterial properties. nih.gov For example, a study on various imidazo[4,5-b]pyridine derivatives demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. nih.gov The activity of these compounds is often dependent on the specific substitutions on the heterocyclic core.

Similarly, pyrimidine derivatives, which can be synthesized from aminopyridine precursors, have been evaluated for antiviral activity. mdpi.com Certain substituted pyrimidines have shown notable efficacy against viruses such as the human coronavirus 229E (HCoV-229E). mdpi.com The data below summarizes the antimicrobial activity of some imidazo[4,5-b]pyridine derivatives, which represent a class of compounds accessible from aminopyridine precursors.

Table 1: In Vitro Antibacterial Activity of Selected Imidazo[4,5-b]pyridine Derivatives

| Compound | Test Organism | Activity |

|---|---|---|

| Derivative 2 | Bacillus cereus (Gram-positive) | Active |

| Escherichia coli (Gram-negative) | Resistant | |

| Derivative 4 | Bacillus cereus (Gram-positive) | Active |

| Escherichia coli (Gram-negative) | Resistant |

Data synthesized from research on the antimicrobial features of imidazo[4,5-b]pyridine derivatives. nih.gov

Table 2: Antiviral Activity of Pyrimido[4,5-d]pyrimidine Derivatives

| Compound | Virus | EC₅₀ (µM) |

|---|---|---|

| Derivative 7a | HCoV-229E | 1.8 |

| Derivative 7b | HCoV-229E | 0.82 |

| Derivative 7f | HCoV-229E | 1.1 |

EC₅₀ represents the concentration of the compound that inhibits viral replication by 50%. Data is from a study on the antiviral activity of pyrimido[4,5-d]pyrimidines. mdpi.com

These findings highlight that while this compound is a starting material, its value lies in providing access to more complex heterocyclic systems like imidazopyridines and chromenopyridines, which have demonstrated significant potential as anticancer, antimicrobial, and antiviral agents.

Lack of Evidence for this compound Analogues as Insulin Secretagogues or Phosphodiesterase Inhibitors in Publicly Available Research

Despite a comprehensive search of scientific literature and databases, no specific research was found detailing the investigation of analogues of the chemical compound this compound for their applications as either insulin secretagogues or phosphodiesterase (PDE) inhibitors.

Insulin secretagogues are a class of therapeutic agents that stimulate the pancreas to release insulin, playing a crucial role in the management of type 2 diabetes. Phosphodiesterase inhibitors, on the other hand, are a broad class of drugs that block the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to various physiological effects and therapeutic applications in areas such as cardiovascular diseases and inflammatory conditions.

While the broader class of pyridine-containing compounds has been explored in medicinal chemistry for a wide range of biological activities, including potential antidiabetic and PDE-inhibiting properties, the current body of publicly available scientific research does not appear to extend to the specific di-iodinated aminopyridine scaffold in these contexts.

Therefore, it is not possible to provide detailed research findings, data tables, or a discussion on the structure-activity relationships of this compound analogues in relation to insulin secretion or phosphodiesterase inhibition as no such studies have been identified.

Future Research Directions and Unexplored Avenues

Expanding Synthetic Utility in Complex Chemical Libraries

The true potential of 4-Amino-3,5-diiodopyridine as a building block lies in its capacity for constructing large and structurally diverse chemical libraries. Future research should focus on leveraging its unique functionality for applications in combinatorial chemistry and diversity-oriented synthesis (DOS). nih.govnih.govrsc.org The two iodine atoms are ideal handles for sequential and site-selective palladium-catalyzed cross-coupling reactions. nih.gov

A primary avenue of research is the development of orthogonal, one-pot, iterative cross-coupling strategies. Due to the inherent differences in the electronic environment and steric hindrance, the C-I bonds at the 3- and 5-positions may exhibit differential reactivity, which can be exploited. By carefully selecting catalysts, ligands, and reaction conditions, it should be possible to selectively functionalize one iodine position, followed by a different coupling reaction at the second position. This approach would allow for the rapid generation of complex, non-symmetrical pyridine (B92270) derivatives from a single starting material.

| Step 1 Reaction (at C3 or C5) | Step 2 Reaction (at remaining C-I) | Potential Library Features |

|---|---|---|

| Suzuki-Miyaura Coupling (Aryl/Heteroaryl) | Sonogashira Coupling (Alkynyl) | Rigid, linear extensions with diverse aromatic systems |

| Heck Coupling (Alkenyl) | Buchwald-Hartwig Amination (Amino) | Flexible chains and diverse hydrogen-bonding motifs |

| Stille Coupling (Organotin) | Carbonylation (Ester/Amide) | Introduction of carbonyl functionalities for further derivatization |

| Negishi Coupling (Organozinc) | Cyanation (Nitrile) | Incorporation of alkyl and polar nitrile groups |

Further exploration into solid-phase synthesis using the this compound scaffold could streamline the purification process and enable high-throughput library generation, which is highly valuable in drug discovery programs.

Deeper Mechanistic Understanding of Key Reactions

While palladium-catalyzed cross-coupling reactions are well-established, the specific mechanistic nuances involving the this compound substrate remain largely unexplored. A deeper understanding of the reaction kinetics and thermodynamics is crucial for optimizing reaction conditions and predicting regioselectivity.

Future research should employ a combination of experimental and computational methods, such as Density Functional Theory (DFT) calculations, to investigate the key steps of the catalytic cycle. nih.govmdpi.com The primary focus should be on the oxidative addition step, which is typically rate-determining. wikipedia.org

Key Mechanistic Questions to Address:

Influence of the 4-Amino Group: How does the electron-donating nature of the amino group affect the electron density of the pyridine ring and, consequently, the rate of oxidative addition at the C3 and C5 positions? Does the amino group participate in catalyst coordination or stabilization?

Ligand and Catalyst Speciation Effects: A systematic study of various phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands is needed to understand how their steric and electronic properties influence site-selectivity. nih.gov The role of mononuclear versus multinuclear palladium species in controlling selectivity for this specific substrate is also a critical area for investigation.

Reactivity of C-I vs. Other Halogens: While C-I bonds are generally more reactive in oxidative addition than C-Br or C-Cl bonds, a quantitative study comparing the relative reaction rates for the 4-amino-3,5-dihalopyridine series (I, Br, Cl) would provide invaluable data for designing selective reaction sequences. nih.govnih.gov

| Factor | Predicted Influence on this compound | Avenue for Investigation |

|---|---|---|

| C-X Bond Dissociation Energy | C-I bond is weaker than C-Br/C-Cl, favoring its initial reaction. | Comparative kinetic studies with different dihalopyridines. |

| Substituent Electronic Effects | The 4-NH2 group (electron-donating) increases electron density on the ring, potentially slowing oxidative addition relative to unsubstituted diiodopyridine. | Hammett analysis and DFT modeling of transition states. |

| Steric Hindrance of Ligands | Bulky ligands may favor reaction at the less hindered position or alter the catalyst's active species. | Screening a library of ligands with varying cone angles. |

| Catalyst Speciation | Mono- vs. multinuclear palladium catalysts can exhibit different selectivities. | Analysis of reaction outcomes under conditions known to favor different catalyst species. |

Rational Design of Novel Therapeutic Agents Based on the this compound Scaffold

The aminopyridine motif is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates, particularly as kinase inhibitors. mdpi.comnih.gov The this compound core is an excellent starting point for the rational design of new therapeutic agents.

Future work should focus on using this scaffold in fragment-based drug discovery (FBDD) and as a template for building libraries targeting specific protein families, such as kinases, bromodomains, or G-protein coupled receptors. nih.govsygnaturediscovery.com The iodine atoms serve two primary roles: as versatile handles for synthetic elaboration to explore structure-activity relationships (SAR) and as potential halogen bond donors to interact with protein backbones.

Furthermore, the concept of bioisosteric replacement can be explored, where the iodine atoms are substituted with other groups (e.g., alkynes, nitriles) to modulate physicochemical properties, improve metabolic stability, or optimize target engagement while maintaining key interactions. core.ac.uknih.gov

Potential Therapeutic Targets and Design Strategies:

Kinase Inhibitors: The 4-amino group can act as a key hydrogen bond donor to the hinge region of the ATP-binding site of many kinases. The iodine positions can be functionalized with larger aromatic or heterocyclic groups to target the hydrophobic back pocket and improve potency and selectivity. uni-frankfurt.deed.ac.uk

Bromodomain Ligands: BET family bromodomains recognize acetylated lysine (B10760008) residues. The aminopyridine core can mimic interactions of the acetylated lysine, while substituents at the 3- and 5-positions can be designed to achieve selectivity among different bromodomain family members.

Molecular Probes: The scaffold can be functionalized with fluorescent tags or biotin (B1667282) labels to create chemical probes for studying biological pathways or validating new drug targets.

Advanced Materials Science Applications

The unique electronic and physical properties of this compound make it an intriguing candidate for development in materials science. The presence of heavy iodine atoms, coupled with the conjugated pyridine system, suggests potential applications in optoelectronics and polymer science.

One promising area is the development of materials for organic light-emitting diodes (OLEDs). uniss.itgoogle.comresearchgate.net The introduction of heavy atoms like iodine is known to enhance intersystem crossing (ISC) from the singlet to the triplet excited state due to the "heavy atom effect". core.ac.ukacs.orgresearchgate.net This property is highly desirable for creating efficient phosphorescent emitters or hosts in OLEDs, which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. Future research could involve synthesizing derivatives of this compound and evaluating their photophysical properties, including fluorescence/phosphorescence quantum yields and excited-state lifetimes.

Another avenue is the creation of high refractive index (HRI) polymers. nih.govresearchgate.net Materials with a high refractive index are crucial for advanced optical applications, including lenses, antireflective coatings, and encapsulants for LEDs and image sensors. advancedsciencenews.com The high atomic number and polarizability of iodine contribute significantly to increasing the refractive index of organic materials. Polymers incorporating the this compound moiety, either as a monomer or a pendant group, could lead to novel, processable HRI materials with excellent thermal stability. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Amino-3,5-diiodopyridine, and how do iodine substituents influence reaction conditions?

- Methodology : Synthesis typically involves halogenation or nucleophilic substitution on pyridine precursors. For example, substituting chlorine or other halogens in analogous compounds (e.g., 4-Chloro-3,5-diiodopyridine) with an amino group via ammonolysis or catalytic amination . Key considerations:

- Iodine stability : High temperatures or strong bases may cause deiodination. Use mild conditions (e.g., aqueous NH₃ at 60–80°C).

- Catalysts : Pd/C or CuI can facilitate selective substitution while minimizing side reactions .

- Data Table :

| Precursor | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| 4-Chloro-3,5-diiodopyridine | NH₃ (aq), 70°C, 12 hrs | 65–70 | |

| 3,5-Diiodopyridine-N-oxide | Reductive amination (H₂/Pd) | 55 |

Q. How can spectroscopic techniques characterize this compound?

- Methodology :

- NMR : ¹H NMR shows a singlet for the amino protons (~5 ppm) and absence of aromatic protons due to symmetry. ¹³C NMR confirms iodine-induced deshielding (C-3/C-5: ~95–100 ppm) .

- IR : N-H stretching (3350–3450 cm⁻¹) and C-I vibrations (550–600 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z 345.91 (C₅H₄N₂I₂⁺) .

Q. What are the solubility challenges, and how can purification be optimized?

- Methodology :

- Solubility : Poor in polar solvents (water, ethanol); use DMF or DMSO for recrystallization .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or HPLC (C18 column, acetonitrile/water) .

Advanced Research Questions

Q. How does this compound perform in cross-coupling reactions compared to chloro/bromo analogs?

- Methodology :

- Suzuki-Miyaura Coupling : Iodine’s larger atomic radius slows oxidative addition but improves regioselectivity. Use Pd(PPh₃)₄ and K₂CO₃ in THF/water (70°C, 24 hrs) .

- Yield Comparison :

| Halogen | Coupling Partner | Yield (%) |

|---|---|---|

| Iodine | Phenylboronic acid | 60 |

| Chlorine | Phenylboronic acid | 85 |

- Challenges : Competing deiodination; monitor via TLC/MS .

Q. What computational insights exist for the electronic structure of this compound?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. Iodine’s electron-withdrawing effect reduces electron density on the pyridine ring, enhancing electrophilic substitution at the amino group .

- Frontier Orbitals : HOMO localized on the amino group; LUMO on iodine atoms, suggesting redox activity .

Q. How does this compound function in coordination chemistry or supramolecular assembly?

- Methodology :

- Metal Coordination : The amino group acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺). Synthesize complexes via reflux in ethanol, characterized by X-ray crystallography (e.g., Jahn-Teller distortion in Cu complexes) .

- Hydrogen Bonding : Forms 3D networks via N-H···I or N-H···O interactions, critical in crystal engineering (e.g., channel structures for guest inclusion) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.